1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one

Polymer Chemistry Coatings Hydrogels

1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one (CAS 93919-31-4) is a monomeric imidazolidin-2-one derivative containing a terminal allyloxy group and a secondary hydroxyl group, classified as a cyclic urea monomer. Its structure combines a polymerizable allyl ether handle with a polar ureido heterocycle, making it a candidate for applications in self-crosslinking polymer systems, coatings, and adhesives.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 93919-31-4
Cat. No. B12672652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one
CAS93919-31-4
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC=CCOCC(CN1CCNC1=O)O
InChIInChI=1S/C9H16N2O3/c1-2-5-14-7-8(12)6-11-4-3-10-9(11)13/h2,8,12H,1,3-7H2,(H,10,13)
InChIKeyIFFOMWZAZSUOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one (CAS 93919-31-4): Structural and Functional Overview


1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one (CAS 93919-31-4) is a monomeric imidazolidin-2-one derivative containing a terminal allyloxy group and a secondary hydroxyl group, classified as a cyclic urea monomer [1]. Its structure combines a polymerizable allyl ether handle with a polar ureido heterocycle, making it a candidate for applications in self-crosslinking polymer systems, coatings, and adhesives. The imidazolidin-2-one core contributes hydrogen-bonding capability and formaldehyde-scavenging potential, while the allyloxy group offers a reactive site for radical or thiol-ene polymerization.

Why Generic Imidazolidinone Monomers Cannot Replace 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one in Procurement


Simple imidazolidin-2-ones (e.g., 1-vinylimidazolidin-2-one) or allyl ureas (e.g., N-allylurea) lack the synergistic combination of a reactive allyl ether, a secondary hydroxyl group, and a cyclic urea in a single, low-molecular-weight scaffold. This specific architecture enables dual-cure reactivity (radical and condensation), enhanced hydrogen-bonding density, and lower hydrophobicity compared to N-vinyl or N-allyl analogs, which directly impacts wet adhesion, crosslink density, and compatibility in aqueous formulations [1]. Substituting a generic monomer sacrifices these interdependent properties, often resulting in poorer film formation, lower cure efficiency, or compromised mechanical performance.

Quantitative Evidence for Selecting 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one


Enhanced Hydrophilicity and Hydrogen-Bonding Capacity vs. N-Vinyl Imidazolidinones

The target compound's allyloxy-hydroxypropyl side chain significantly increases hydrophilicity and hydrogen-bonding capacity relative to simpler N-vinyl imidazolidinones. This difference is critical for water-borne coating systems where wet adhesion and compatibility are essential. The comparison shows a 100% increase in hydrogen bond donor count and a 50% increase in hydrogen bond acceptor count for the target compound versus 1-vinylimidazolidin-2-one [1], resulting in stronger substrate interaction potential. Computed logP values further confirm substantially higher hydrophilicity for the target compound (XLogP3 = -0.8) compared to 1-vinylimidazolidin-2-one (XLogP3 = ~0.3), reflecting a marked increase in water compatibility [1].

Polymer Chemistry Coatings Hydrogels Adhesives

Allyloxy Group Reactivity Provides Tunable Crosslinking Density Compared to Non-Functionalized Imidazolidinones

In contrast to non-polymerizable imidazolidin-2-one (CAS 120-93-4), the target compound possesses a terminal allyloxy group that participates in free-radical copolymerization, enabling its direct incorporation into polymer backbones. This structural feature eliminates the need for formaldehyde-based crosslinkers, as demonstrated in general imidazolidinone self-crosslinking systems [1]. While specific reactivity ratios for compound 93919-31-4 are not publicly available, the class-level behavior of allyl ether-functionalized imidazolidinones in emulsion polymerization with vinyl acetate and acrylates is documented in patents US4577031 and US4596850 [1], showing their utility in creating formaldehyde-free, self-crosslinking binders for nonwovens and textiles. The pure imidazolidin-2-one core lacks this polymerizable functionality and can only serve as an additive, not a structural monomer.

Thermoset Resins Self-Crosslinking Polymers Formaldehyde-Free Binders

Proven Synthesis and Characterization Protocol Enables Reproducible Sourcing

A robust one-step synthesis protocol for the title compound has been reported, yielding quantitative product under adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. This level of spectroscopic documentation (including detailed spectral data) provides a precise identity verification package, enabling reliable quality control during procurement. In contrast, closely related analogs such as 1-[2-[3-(allyloxy)-2-hydroxypropoxy]ethyl]imidazolidin-2-one (CAS 25913-22-8) and 1-(2-((3-(allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one (CAS 85356-84-9) lack similarly published, peer-reviewed characterization data, making identity verification and purity assessment more challenging for procurement.

Organic Synthesis Quality Control Procurement Specification

Optimal Application Scenarios for 1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one Based on Evidence


Formaldehyde-Free Self-Crosslinking Binders for Nonwoven and Textile Applications

As a polymerizable imidazolidinone monomer, the compound can be copolymerized with vinyl acetate and acrylates to produce self-crosslinking emulsion polymers that cure without formaldehyde release [1]. This application directly addresses regulatory pressure on formaldehyde emissions in textile finishing and nonwoven binders. The quantitative advantage over non-polymerizable imidazolidin-2-one additives lies in its covalent incorporation into the polymer backbone, resulting in non-leachable, durable crosslinks and improved wet tensile strength of the final fabric [1].

Hydrophilic Crosslinkers for Waterborne Coatings with Enhanced Wet Adhesion

The target compound's high hydrophilicity (XLogP3 = -0.8) and dual hydrogen-bond donor/acceptor count (2 donors, 3 acceptors) make it particularly suited as a reactive crosslinker or comonomer in waterborne latex paints and coatings, where it can enhance wet adhesion to polar substrates such as wood, concrete, and chalky surfaces [1]. Compared to hydrophobic N-vinyl imidazolidinones, this compound provides improved compatibility with aqueous dispersions, reducing the need for co-solvents and enabling lower-VOC formulations.

Click-Chemistry-Ready Monomer for Thiol-Ene Photopolymerization

The terminal allyl ether group enables participation in thiol-ene click reactions, a step-growth polymerization mechanism that is less oxygen-inhibited than acrylate-based radical chain-growth polymerizations. This makes the compound a candidate for UV-curable coatings and 3D-printing resins where uniform cure in air is required. The combination of allyl ether reactivity with the cyclic urea's hydrogen-bonding capacity can be exploited to create tough, high-Tg networks with reduced polymerization shrinkage [class-level inference from allyl ether photopolymer literature].

Structural Monomer for Hydrogel Networks in Biomedical Materials Research

The dual functionality (polymerizable allyl group + hydrogen-bonding imidazolidinone) enables the synthesis of hydrogels with tunable swelling ratios and mechanical properties. The hydroxyl group on the linker provides a site for further derivatization (e.g., bioconjugation), while the imidazolidinone ring contributes structural rigidity and biocompatibility motifs commonly explored in tissue engineering scaffolds and drug delivery systems.

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